molecular formula C8H11NO2 B3256365 4-Ethoxy-2-methyl-pyridine-1-oxide CAS No. 26883-31-8

4-Ethoxy-2-methyl-pyridine-1-oxide

Cat. No.: B3256365
CAS No.: 26883-31-8
M. Wt: 153.18 g/mol
InChI Key: FLJUUOITHXOKDV-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-pyridine-1-oxide is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methyl-pyridine-1-oxide typically involves the oxidation of 4-ethoxy-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of hydrogen peroxide and the reaction temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methyl-pyridine-1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-Ethoxy-2-methylpyridine.

    Substitution: Halogenated or other substituted pyridine derivatives.

Scientific Research Applications

4-Ethoxy-2-methyl-pyridine-1-oxide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-pyridine-1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methylpyridine: The non-oxidized form of the compound.

    2-Methylpyridine-1-oxide: Lacks the ethoxy group.

    4-Ethoxypyridine-1-oxide: Lacks the methyl group.

Uniqueness

4-Ethoxy-2-methyl-pyridine-1-oxide is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the N-oxide group provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

4-ethoxy-2-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJUUOITHXOKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=[N+](C=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26883-31-8
Record name Pyridine, 4-ethoxy-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26883-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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